molecular formula C8H5F2NO2 B2383790 1,4-Difluoro-2-isocyanato-5-methoxybenzene CAS No. 1261645-82-2

1,4-Difluoro-2-isocyanato-5-methoxybenzene

Cat. No.: B2383790
CAS No.: 1261645-82-2
M. Wt: 185.13
InChI Key: ZTPBHFHZVDVDSK-UHFFFAOYSA-N
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Description

1,4-Difluoro-2-isocyanato-5-methoxybenzene is a chemical compound with the molecular formula C8H5F2NO2. It is characterized by the presence of two fluorine atoms, an isocyanate group, and a methoxy group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Difluoro-2-isocyanato-5-methoxybenzene typically involves the reaction of 1,4-difluoro-2-nitro-5-methoxybenzene with phosgene or a similar reagent under controlled conditions. The reaction proceeds through the formation of an intermediate isocyanate compound, which is then purified to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as reaction monitoring, purification, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

1,4-Difluoro-2-isocyanato-5-methoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Difluoro-2-isocyanato-5-methoxybenzene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Difluoro-2-isocyanato-5-methoxybenzene involves its interaction with specific molecular targets and pathways. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the modification of protein function and signaling pathways, which may underlie its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Difluoro-2-isocyanato-5-methoxybenzene is unique due to the presence of both fluorine atoms and a methoxy group, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

1,4-difluoro-2-isocyanato-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO2/c1-13-8-3-5(9)7(11-4-12)2-6(8)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPBHFHZVDVDSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)N=C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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